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Compound of Interest

Compound Name: 3-Chloro-2-iodobenzoic acid

Cat. No.: B051647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic

data for 3-chloro-2-iodobenzoic acid. Due to the limited availability of experimentally derived

public data for this specific compound, this report leverages predicted values and comparative

data from structurally analogous molecules to offer a comprehensive analytical profile. The

information herein is intended to support research, drug development, and quality control

activities where the characterization of 3-chloro-2-iodobenzoic acid is required.

Predicted Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. The predicted mass spectral data for 3-chloro-2-
iodobenzoic acid is summarized below. This data is computationally derived and provides

expected values for various adducts that may be observed during analysis.[1]
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Adduct Predicted m/z

[M+H]⁺ 282.90172

[M+Na]⁺ 304.88366

[M-H]⁻ 280.88716

[M+NH₄]⁺ 299.92826

[M+K]⁺ 320.85760

[M+H-H₂O]⁺ 264.89170

[M]⁺ 281.89389

[M]⁻ 281.89499

Expected Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 3-chloro-2-iodobenzoic acid are not readily

available, the following tables outline the expected chemical shifts (δ) in ppm. These

predictions are based on the analysis of closely related compounds, including 2-chlorobenzoic

acid, 3-chlorobenzoic acid, and 2-iodobenzoic acid.

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three signals in the aromatic region,

corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic

acid proton, which may exchange with D₂O.

Proton
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic CH 7.0 - 8.0 m

Carboxyl OH > 10 br s
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Expected ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six

carbons of the benzene ring and the carbonyl carbon of the carboxylic acid group.

Carbon Expected Chemical Shift (ppm)

C=O (Carboxylic) 165 - 175

C-I 90 - 100

C-Cl 130 - 140

Aromatic C-H 125 - 135

Aromatic Quaternary C 130 - 145

Expected Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The

expected characteristic absorption bands for 3-chloro-2-iodobenzoic acid are listed below,

based on its structural features.

Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad)

C=O Stretch (Carboxylic Acid) 1680 - 1710

C=C Stretch (Aromatic) 1450 - 1600

C-O Stretch 1210 - 1320

C-Cl Stretch 600 - 800

C-I Stretch 500 - 600

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed. Specific parameters may need to be optimized for the particular instrument and
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sample.

NMR Spectroscopy: A sample of 3-chloro-2-iodobenzoic acid would be dissolved in a

deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR

spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as

Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in

a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

For EI, a solid probe may be used.

IR Spectroscopy: The IR spectrum can be recorded using an Attenuated Total Reflectance

(ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed

directly on the ATR crystal, and the spectrum is collected.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound like 3-chloro-2-iodobenzoic acid.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with 3-chloro-2-
iodobenzoic acid. While the presented data is based on predictions and analogies, it provides

a robust starting point for experimental design, data interpretation, and structural confirmation.

It is always recommended to confirm these findings with experimentally obtained data

whenever possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. PubChemLite - 3-chloro-2-iodobenzoic acid (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Profile of 3-chloro-2-iodobenzoic acid: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051647#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-
iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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